2-Oxo-2-phenylethyl 8-methyl-2-(4'-methyl-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-phenylethyl 8-methyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)quinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline carboxylates This compound is characterized by its unique structure, which includes a quinoline ring system substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 8-methyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions using appropriate carboxylic acids and alcohols.
Substitution Reactions: The phenylethyl and biphenyl groups are introduced through substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 8-methyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
2-Oxo-2-phenylethyl 8-methyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)quinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 8-methyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-8-methyl-4-quinolinecarboxylate
- 1-Methyl-2-oxo-2-phenylethyl 2-(4-methoxyphenyl)-8-methyl-4-quinolinecarboxylate
- 1-Methyl-2-oxo-2-phenylethyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate
Uniqueness
2-Oxo-2-phenylethyl 8-methyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)quinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
355826-74-3 |
---|---|
Molecular Formula |
C32H25NO3 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
phenacyl 8-methyl-2-[4-(4-methylphenyl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C32H25NO3/c1-21-11-13-23(14-12-21)24-15-17-25(18-16-24)29-19-28(27-10-6-7-22(2)31(27)33-29)32(35)36-20-30(34)26-8-4-3-5-9-26/h3-19H,20H2,1-2H3 |
InChI Key |
NWFGEBTVLJYPFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=CC=C4C(=C3)C(=O)OCC(=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.